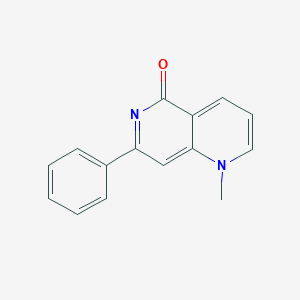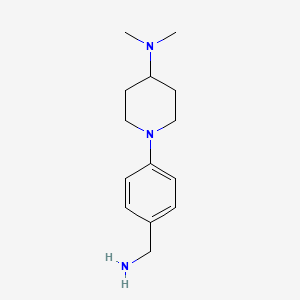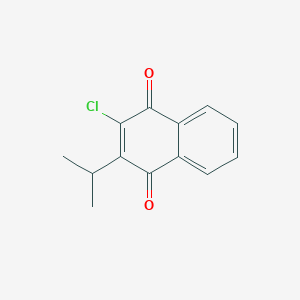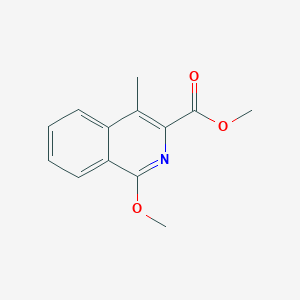
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone typically involves the chlorination of 7-hydroxy-4-methylquinoline followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products
Oxidation: Formation of 1-(2-chloro-7-oxo-4-methylquinolin-8-yl)ethanone.
Reduction: Formation of 1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanol.
Substitution: Formation of 1-(2-substituted-7-hydroxy-4-methylquinolin-8-yl)ethanone derivatives.
Scientific Research Applications
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydroxyl and carbonyl groups in the compound may play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-7-hydroxyquinolin-8-yl)ethanone: Lacks the methyl group at the 4-position.
1-(2-Chloro-4-methylquinolin-8-yl)ethanone: Lacks the hydroxyl group at the 7-position.
1-(2-Chloroquinolin-8-yl)ethanone: Lacks both the hydroxyl and methyl groups.
Uniqueness
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is unique due to the presence of both the hydroxyl and methyl groups, which may contribute to its distinct chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-6-5-10(13)14-12-8(6)3-4-9(16)11(12)7(2)15/h3-5,16H,1-2H3 |
InChI Key |
DLMGUZQFFOWBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C(=O)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

